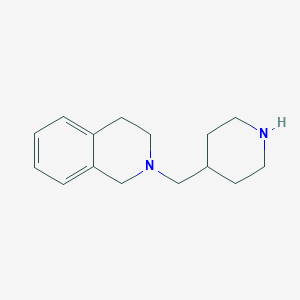

2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline

Description

Properties

IUPAC Name |

2-(piperidin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c1-2-4-15-12-17(10-7-14(15)3-1)11-13-5-8-16-9-6-13/h1-4,13,16H,5-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUFTZAHBWSLXTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CN2CCC3=CC=CC=C3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426096 | |

| Record name | Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120848-56-8 | |

| Record name | Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Substrate Design

In a modified Pictet-Spengler approach, β-phenylethylamine derivatives are condensed with 4-piperidinylmethyl carbonyl compounds under acidic conditions (e.g., HCl or BF₃·OEt₂). The reaction proceeds via imine formation followed by intramolecular electrophilic aromatic substitution, yielding the tetrahydroisoquinoline ring. For example, 1-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline was synthesized by reacting 2-phenylethylamine with 4-(chloromethyl)piperidine-1-carbaldehyde in concentrated HCl, achieving a 68% yield after purification.

Optimization and Challenges

Key challenges include controlling stereochemistry and minimizing side reactions. The use of Lewis acids like BF₃·OEt₂ enhances regioselectivity, while protecting groups (e.g., Boc) on the piperidine nitrogen prevent undesired alkylation. Solid-phase synthesis has also been explored, where resin-bound tyrosine esters undergo Pictet-Spengler cyclization with piperidinyl aldehydes, enabling high-throughput production of derivatives.

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction provides an alternative route to tetrahydroisoquinolines via cyclodehydration of N-acyl-β-phenylethylamines. This method is particularly effective for introducing substituents at the 1-position, which can later be functionalized to incorporate the piperidinylmethyl group.

Synthetic Pathway

Starting with N-(2-phenylethyl)piperidine-4-carboxamide, cyclization using POCl₃ or P₂O₅ generates the dihydroisoquinoline intermediate, which is subsequently reduced to the tetrahydro form using NaBH₄ or catalytic hydrogenation. For instance, 2-(piperidin-4-ylmethyl)-3,4-dihydroisoquinoline was obtained in 72% yield after reduction with NaBH₄ in THF.

Stereochemical Considerations

The reaction often produces racemic mixtures, necessitating chiral resolution techniques. Asymmetric variants employing Noyori transfer hydrogenation have been reported to achieve enantiomeric excesses >90%.

Reductive Amination Strategies

Reductive amination offers a modular approach to assembling the piperidinylmethyl-tetrahydroisoquinoline structure. This method involves coupling a tetrahydroisoquinoline-bearing amine with a piperidinyl ketone or aldehyde under reducing conditions.

Protocol and Conditions

In a representative procedure, 1,2,3,4-tetrahydroisoquinoline-2-carbaldehyde is reacted with 4-aminopiperidine in the presence of NaBH₃CN or H₂/Pd-C. The reaction proceeds via imine intermediate formation, followed by reduction to the secondary amine. Yields range from 55% to 85%, depending on the steric bulk of the piperidine substituent.

Advantages Over Other Methods

Reductive amination avoids harsh acidic conditions, making it suitable for acid-sensitive substrates. Additionally, it allows for late-stage diversification of the piperidine moiety, as demonstrated in the synthesis of κ-opioid receptor antagonists.

Alkylation and Nucleophilic Substitution

Direct alkylation of tetrahydroisoquinoline precursors with piperidinylmethyl halides represents a straightforward but less commonly employed method.

Reaction Parameters

Treatment of 2-bromo-1,2,3,4-tetrahydroisoquinoline with 4-(hydroxymethyl)piperidine in the presence of K₂CO₃ or NaH facilitates nucleophilic substitution. However, competing elimination reactions often necessitate careful temperature control (0–25°C) and polar aprotic solvents (e.g., DMF). Reported yields for this method are moderate (40–60%) due to byproduct formation.

Comparative Analysis of Synthetic Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Pictet-Spengler | β-Phenylethylamine, Piperidinyl aldehyde | HCl, BF₃·OEt₂ | 60–75 | High regioselectivity | Acid-sensitive groups incompatible |

| Bischler-Napieralski | N-Acyl-β-phenylethylamines | POCl₃, NaBH₄ | 50–72 | Compatible with electron-rich arenes | Racemic mixtures |

| Reductive Amination | Tetrahydroisoquinoline aldehyde, Piperidine amine | NaBH₃CN, H₂/Pd-C | 55–85 | Mild conditions, modularity | Requires pre-functionalized aldehyde |

| Alkylation | 2-Bromo-THIQ, Piperidinylmethanol | K₂CO₃, DMF | 40–60 | Simplicity | Low yields, competing elimination |

Chemical Reactions Analysis

Types of Reactions

2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Reduction: It can be reduced to decahydroisoquinoline using hydrogenation techniques.

Substitution: N-alkylation reactions can be performed using halo acetophenones to introduce different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), selenium dioxide (SeO2)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), platinum oxide (PtO2)

Substitution: Halo acetophenones, alkyl halides

Major Products Formed

Oxidation: Nitrones

Reduction: Decahydroisoquinoline

Substitution: Various N-alkylated derivatives

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities that make it a candidate for various therapeutic applications:

- Antimicrobial Activity : THIQ derivatives have shown promising results against various bacterial strains. For instance, novel derivatives were evaluated for their antibacterial properties and demonstrated effectiveness against Gram-negative bacteria such as Campylobacter jejuni and Klebsiella pneumonia .

- Neuroprotective Effects : THIQ compounds have been studied for their neuroprotective properties, particularly in the context of neurodegenerative diseases. Research indicates that certain THIQ analogs can inhibit neuroinflammation and protect neuronal cells from oxidative stress .

- Anticancer Activity : Some studies suggest that THIQ derivatives possess anticancer properties. They have been evaluated for their ability to induce apoptosis in cancer cell lines and inhibit tumor growth .

Structure-Activity Relationship (SAR)

Understanding the SAR of THIQ is crucial for designing more effective analogs. The structural modifications of the piperidine and tetrahydroisoquinoline moieties can significantly influence the biological activity of these compounds:

- Modification of Substituents : Altering the substituents on the piperidine ring or the tetrahydroisoquinoline core can enhance antibacterial potency or neuroprotective effects. For example, certain modifications have resulted in compounds that are more effective than established antibiotics like ciprofloxacin .

- Chirality and Stereochemistry : The stereochemistry of THIQ analogs plays a vital role in their interaction with biological targets. Chiral compounds often exhibit different biological activities compared to their achiral counterparts .

Therapeutic Applications

The therapeutic applications of 2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline span several areas:

- Alzheimer's Disease : Compounds derived from THIQ have been investigated for their potential in treating Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, which are critical in neurotransmitter regulation .

- Pain Management : Some derivatives exhibit analgesic properties and may serve as potential candidates for pain management therapies due to their action on central nervous system pathways .

Case Studies

Several case studies highlight the efficacy of THIQ derivatives:

Mechanism of Action

The mechanism of action of 2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly the dopaminergic and serotonergic pathways . This modulation can lead to various pharmacological effects, including neuroprotection and antimicrobial activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The pharmacological and pharmacokinetic properties of THIQ derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of Compound A with key analogs:

Table 1: Structural Comparison of THIQ Derivatives

Key Observations:

- Substituent Position : Compound A’s piperidin-4-ylmethyl group at the 2-position distinguishes it from TIQ derivatives with substituents at the 1-position (e.g., 1MeTIQ) or 6/7-positions (e.g., 6,7-dimethoxy-THIQ). The 2-position may influence receptor binding orientation and metabolic stability .

Pharmacokinetic and Metabolic Profiles

Table 2: Pharmacokinetic Comparison

Key Findings:

- BBB Penetration: TIQ and 1MeTIQ achieve brain concentrations 4.5-fold higher than blood levels, attributed to their small molecular weight and lipophilicity .

- Metabolism: TIQ and 1MeTIQ undergo hydroxylation at the 4-position and minor N-methylation. Compound A’s piperidine ring may undergo oxidation or hydroxylation, but its methylene linker could reduce metabolic degradation compared to direct N-substituted analogs .

- Neurotoxic Risk: N-methylation of TIQ derivatives generates neurotoxic isoquinolinium ions via MAO-B. Compound A’s piperidine substituent likely avoids this pathway, suggesting a safer profile .

Pharmacological Activity

Neurotoxic vs. Therapeutic Potential

- Neurotoxic Derivatives :

- Therapeutic Analogs :

Biological Activity

2-(Piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of tetrahydroisoquinolines (THIQs), which are known for their potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C₁₄H₁₉N₂

- CAS Number : 120847-08-7

- Molecular Weight : 219.32 g/mol

The biological effects of this compound can be attributed to its ability to interact with various biological targets:

- Receptor Binding : The compound has been shown to bind to multiple receptors involved in neurotransmission and cell signaling pathways. For instance, it may act as a modulator of dopaminergic and serotonergic systems.

- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells by upregulating pro-apoptotic proteins such as cleaved caspase-3 and downregulating anti-apoptotic factors. This mechanism has been observed in various cancer cell lines including HepG2 (liver cancer) and MCF7 (breast cancer) cells .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the piperidine and tetrahydroisoquinoline moieties significantly influence the biological activity of the compound. For example:

- Substituent Variations : The presence of electron-donating or withdrawing groups on the piperidine ring can enhance or diminish the binding affinity to specific receptors.

- Isomeric Forms : Different stereoisomers of tetrahydroisoquinoline derivatives exhibit varying levels of activity against cancer cells and pathogens .

Biological Activity Overview

Case Studies

- Anticancer Properties :

-

Antimicrobial Activity :

- In vitro tests demonstrated that this compound exhibited broad-spectrum antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values indicated it could serve as a lead compound for developing new antibiotics .

- Neuroprotective Effects :

Q & A

Q. Basic Research Focus

- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact.

- Follow GHS guidelines for unclassified but reactive amines: immediate skin/eye rinsing with water and medical consultation for exposure .

Q. Advanced Research Focus

- Conduct reactivity hazard assessments (e.g., DSC for thermal stability).

- Implement waste neutralization protocols (e.g., acid hydrolysis for amine-containing residues) .

How can computational modeling guide the design of this compound derivatives with enhanced pharmacological profiles?

Q. Advanced Research Focus

- Docking studies : Map interactions with target receptors (e.g., opioid or serotonin receptors). For example, substituents on the piperidine ring can be optimized for hydrogen bonding with Asp113 in the 5-HT₂A receptor .

- ADMET prediction : Tools like SwissADME predict oral bioavailability and BBB penetration. Derivatives with logP <3 and polar surface area <90 Ų are preferred for CNS activity .

What strategies address low yields in enantioselective synthesis of this compound derivatives?

Q. Advanced Research Focus

- Chiral auxiliaries : Use (R)- or (S)-BINOL-phosphoric acids to induce asymmetry during cyclization .

- Dynamic kinetic resolution : Catalytic systems (e.g., Pd/ligand complexes) can improve enantiomeric excess (ee) to >90% by suppressing racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.